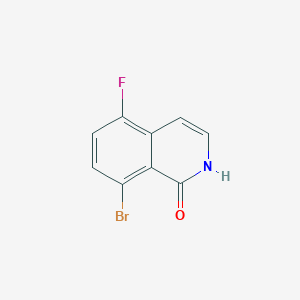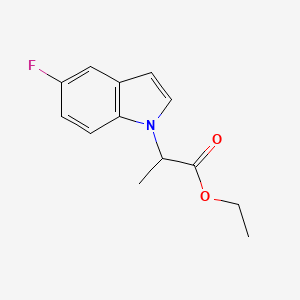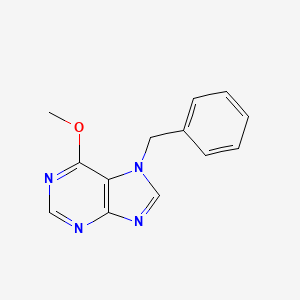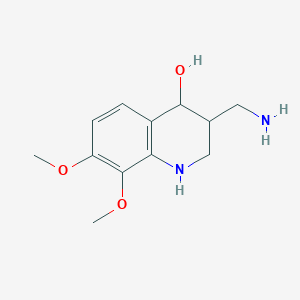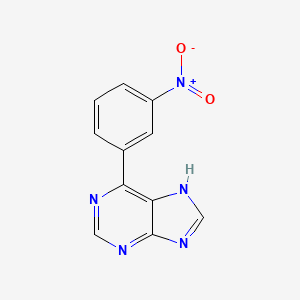
6-(3-nitrophenyl)-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Nitrophenyl)-9H-purine is a heterocyclic aromatic compound that belongs to the purine family. Purines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes. The presence of a nitrophenyl group at the 6-position of the purine ring imparts unique chemical and biological properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Nitrophenyl)-9H-purine typically involves the introduction of the nitrophenyl group to the purine core. One common method is the nucleophilic aromatic substitution reaction, where a suitable nitrophenyl halide reacts with a purine derivative under basic conditions. For example, 6-chloropurine can be reacted with 3-nitrophenylboronic acid in the presence of a palladium catalyst to yield 6-(3-Nitrophenyl)-9H-purine.
Industrial Production Methods
Industrial production of 6-(3-Nitrophenyl)-9H-purine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-(3-Nitrophenyl)-9H-purine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The purine ring can undergo substitution reactions, such as halogenation or alkylation, at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) and alkylating agents like methyl iodide (CH₃I).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated purine derivatives.
科学的研究の応用
6-(3-Nitrophenyl)-9H-purine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with nucleic acids and proteins, which can provide insights into cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antiviral activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-(3-Nitrophenyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target molecule. The purine core can also interact with nucleic acids, potentially affecting DNA or RNA synthesis and function.
類似化合物との比較
Similar Compounds
6-(3-Nitrophenyl)-9H-adenine: Similar structure with an amino group at the 6-position instead of a hydrogen atom.
6-(3-Nitrophenyl)-9H-guanine: Contains an additional amino group at the 2-position of the purine ring.
6-(3-Nitrophenyl)-9H-xanthine: Has a keto group at the 2-position and an additional keto group at the 6-position.
Uniqueness
6-(3-Nitrophenyl)-9H-purine is unique due to the specific positioning of the nitrophenyl group, which can influence its chemical reactivity and biological activity. The presence of the nitro group can enhance its electron-withdrawing properties, making it a valuable intermediate in various synthetic and research applications.
特性
CAS番号 |
918537-00-5 |
|---|---|
分子式 |
C11H7N5O2 |
分子量 |
241.21 g/mol |
IUPAC名 |
6-(3-nitrophenyl)-7H-purine |
InChI |
InChI=1S/C11H7N5O2/c17-16(18)8-3-1-2-7(4-8)9-10-11(14-5-12-9)15-6-13-10/h1-6H,(H,12,13,14,15) |
InChIキー |
GKIUTLWTRHWQJY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=NC=N2)N=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


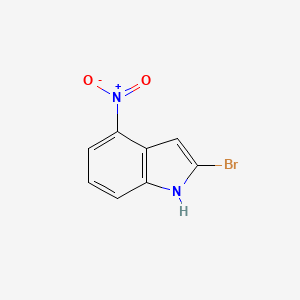

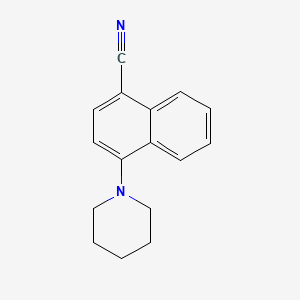
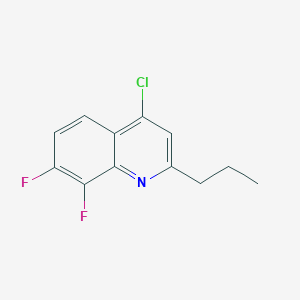
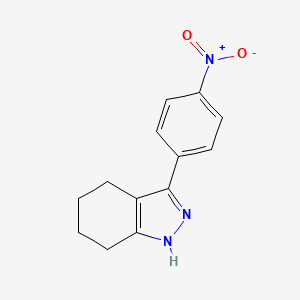

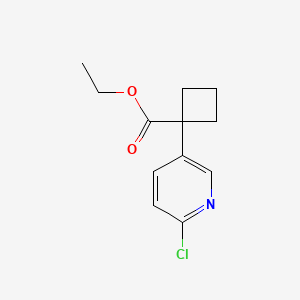
![6-(Bromomethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11871152.png)
![4-Chloro-1-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871159.png)
